3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine derivatives, such as the one you mentioned, have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed by X-ray structural analysis . The structure of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides was confirmed in this way .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . This interaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound was reported as an off-white solid with a melting point of 70–75°C .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines, a class to which 3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile belongs, are synthesized through various methods, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods demonstrate the versatility of imidazo[1,2-a]pyridines synthesis without the need for deliberate catalyst addition, achieving good yields under specific conditions (Darapaneni Chandra Mohan et al., 2013).
Heterocyclic Compound Synthesis
The compound's structural motif is utilized in synthesizing a broad range of heterocyclic compounds, including benzimidazole derivatives and novel pyridine, pyrazine, and pyrimidine structures. These syntheses explore the compound's reactivity in forming complex structures with potential biological activities, highlighting its utility in medicinal chemistry (R. Fikry et al., 2015).
Biological Activity
Antimicrobial and Anticancer Properties
Some derivatives synthesized from the core structure of this compound have been evaluated for their antimicrobial and anticancer activities. These studies reveal that specific modifications to the core structure can lead to compounds with significant biological activities, underscoring the potential of this compound in the development of new therapeutic agents (Safaa I. Elewa et al., 2021).
Chemical Reactivity and Applications
Versatile Reactivity in Heterocyclic Synthesis
The compound's framework is a versatile precursor in synthesizing various heterocyclic compounds, demonstrating its wide applicability in creating biologically active molecules. Its reactivity with different nucleophiles and under varying conditions has been instrumental in generating new compounds with potential pharmacological properties (A. Shaabani et al., 2007).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a key structural component of this compound, are known to interact with a wide range of biological targets due to their versatile nature .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can undergo various reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in a broad spectrum of biological effects, indicating that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives have been used in a wide range of applications in medicinal chemistry, and there is ongoing research into their potential uses . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . Further studies could explore other potential applications and mechanisms of action.
properties
IUPAC Name |
3-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-13-17(25-10-3-2-6-16(25)23-13)19(26)24-9-4-5-14(12-24)27-18-15(11-20)21-7-8-22-18/h2-3,6-8,10,14H,4-5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHYVDMGQPZXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.